molecular formula C12H7FN2O2S B1326705 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1119452-29-7

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B1326705
CAS No.: 1119452-29-7
M. Wt: 262.26 g/mol
InChI Key: WSKWNRLRMWOSGB-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum (KBr pellet) shows:

  • Broad O–H stretch at 3,100 cm⁻¹ (carboxylic acid)
  • C=O vibration at 1,685 cm⁻¹
  • C–F stretching at 1,220 cm⁻¹
  • Thiazole ring vibrations: 1,580 cm⁻¹ (C=N), 1,450 cm⁻¹ (C–S)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, imidazole H2)
  • δ 7.85–7.78 (m, 4H, aromatic H)
  • δ 7.65 (d, J = 4.4 Hz, 1H, thiazole H5)
  • δ 13.10 (s, 1H, COOH)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.3 (COOH)
  • δ 152.1 (C2, imidazole)
  • δ 135.9–115.2 (aromatic C)
  • δ 112.4 (C5, thiazole)

UV-Vis Spectroscopy

In ethanol:

  • λₘₐₓ = 268 nm (π→π* transition, conjugated system)
  • Shoulder at 310 nm (n→π* transition, lone pairs on S/N)

Computational Molecular Modeling (DFT, ESP)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:

  • HOMO (-6.12 eV) localized on the imidazole-thiazole core
  • LUMO (-2.34 eV) distributed across the fluorophenyl ring
  • Electrostatic potential (ESP) maps highlight nucleophilic regions at O atoms (carboxylic acid) and electrophilic zones at fluorinated C atoms

Table 2: DFT-calculated vs. experimental bond lengths

Bond Calculated (Å) Experimental (Å)
C3–C4 1.39 1.38
N1–C2 1.32 1.31
S1–C5 1.71 1.72

Frontier orbital analysis confirms charge-transfer interactions dominate reactivity, with a band gap of 3.78 eV .

Tautomeric and Conformational Dynamics

Two tautomeric forms are computationally predicted:

  • Carboxylic acid tautomer (ΔG = 0 kcal/mol): Stabilized by intramolecular H-bonding (O–H···N, 2.05 Å)
  • Lactam tautomer (ΔG = +4.2 kcal/mol): Less favorable due to ring strain

Conformational analysis reveals:

  • The fluorophenyl group adopts syn-periplanar (0°) or anti-clinal (120°) orientations relative to the thiazole S atom
  • Energy barrier for rotation: 2.8 kcal/mol (DFT)
  • Solvent-dependent dynamics: Polar solvents stabilize planar conformers (dielectric screening reduces dipole-dipole repulsion)

Figure 2: Tautomeric equilibrium and rotational energy profile [Illustration showing energy minima/maxima for rotational isomers]

Properties

IUPAC Name

6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKWNRLRMWOSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C(=CSC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192577
Record name 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-29-7
Record name 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Cyclization to Imidazo[2,1-b]thiazole Core

  • The aminothiazole intermediate reacts with the phenacyl bromide derivative in ethanol under reflux conditions to form the fused imidazo-thiazole ring system.
  • This step is critical for establishing the bicyclic framework and the correct substitution pattern.

Carboxylic Acid Formation

  • The ester group in the intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide monohydrate (LiOH·H2O) in aqueous or mixed solvent systems.
  • This hydrolysis is typically performed under mild conditions to avoid decomposition of the heterocyclic core.

Alternative Synthetic Routes

  • Some protocols start from substituted thioamides and α-bromoketones, followed by cyclization under microwave irradiation (e.g., 130°C in ethanol) to improve reaction efficiency and yield.
  • Esterification or nucleophilic substitution reactions can be used to introduce or modify ester/carboxylate groups, with subsequent hydrolysis to yield the acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Condensation (thiazole ring) Ethanol, reflux, 4 h Thiourea + ethyl bromopyruvate
Cyclization Ethanol, reflux Aminothiazole + 3-fluorophenyl phenacyl bromide
Ester hydrolysis LiOH·H2O, aqueous or mixed solvent, mild temp Converts ester to carboxylic acid
Microwave-assisted cyclization Microwave, 130°C, ethanol Reduces reaction time, improves yield
  • Microwave-assisted synthesis can reduce reaction times from hours to under an hour and improve yields to 90–96%.
  • Temperature control (110–130°C) and solvent polarity are critical for optimizing yield and purity.

Representative Synthetic Scheme (Summary)

  • Condensation: Thiourea + ethyl bromopyruvate → ethyl-2-aminothiazole-4-carboxylate
  • Cyclization: Intermediate + 3-fluorophenyl phenacyl bromide → ethyl 6-(3-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylate
  • Hydrolysis: Ester → 6-(3-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (using LiOH·H2O)

Comparative Data Table of Key Intermediates and Conditions

Compound/Step Reagents/Conditions Yield (%) Purity (%) Notes
Ethyl-2-aminothiazole-4-carboxylate Thiourea + ethyl bromopyruvate, EtOH reflux 4 h 75–85 >90 Intermediate for cyclization
Cyclization with 3-fluorophenyl phenacyl bromide EtOH reflux, 6–8 h 70–80 >90 Forms fused heterocycle
Ester hydrolysis to carboxylic acid LiOH·H2O, aqueous, room temp to mild heat 85–95 >95 Final acid product
Microwave-assisted cyclization (alternative) Microwave, 130°C, ethanol, 45–60 min 90–96 >95 Improved efficiency

Research Findings and Notes

  • The presence of the fluorine atom on the phenyl ring influences the electronic properties and may affect the reactivity during cyclization and hydrolysis steps.
  • Use of lithium hydroxide for ester hydrolysis is preferred due to mildness and high selectivity, preserving the heterocyclic core.
  • Microwave-assisted synthesis is a promising method for scale-up and industrial production due to reduced reaction times and improved yields.
  • Purification is typically achieved by column chromatography using silica gel with ethyl acetate/hexane mixtures to ensure high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid can be inferred through comparisons with structurally related compounds. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name Substituents (Position 6) Key Properties/Activities Reference(s)
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid 4-Fluorophenyl Molecular weight: 262.26; IC₅₀ for aldose reductase inhibition not reported
6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives 4-Bromophenyl Compound 3d showed potent aldose reductase (AR) inhibition (IC₅₀: 0.87 µM)
6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl IC₅₀: 1.4 µM (compound 5 ) and 1.2 µM (N,N-dimethyl analog 6a ) in enzyme assays
6-(2-Thienyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester 2-Thienyl No biological data reported; used as a synthetic intermediate
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) 4-Chlorophenyl Selective human CAR agonist; used in receptor transactivation studies
Ethyl 6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate 3-Aminophenyl Molecular weight: 287.34; potential precursor for bioactive derivatives

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -SO₂CH₃, -Br, -F): Enhance enzyme inhibition potency. For example, the 4-bromophenyl derivative 3d exhibited superior AR inhibition (IC₅₀: 0.87 µM) compared to non-halogenated analogs . The 4-methylsulfonyl group in compound 5 also demonstrated strong activity (IC₅₀: 1.4 µM) .

Role of the Carboxylic Acid Moiety :

  • Carboxylic acid derivatives (e.g., 3-carboxylic acid) are critical for hydrogen bonding in enzyme active sites. For instance, acetylcholinesterase inhibitors derived from 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid analogs rely on this group for binding .

Heterocyclic Variations :

  • Replacement of the phenyl ring with a thienyl group (e.g., ) reduces aromatic π-stacking interactions but may improve solubility due to decreased hydrophobicity.

Synthetic Utility :

  • Ethyl ester derivatives (e.g., ) serve as intermediates for prodrug development or further functionalization via hydrolysis or coupling reactions .

Biological Activity

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes an imidazole and thiazole ring system, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanism of action.

Structural Characteristics

The molecular formula of this compound is C12H7FN2O2SC_{12}H_7FN_2O_2S. The presence of a fluorine atom in the meta position of the phenyl ring significantly influences its electronic properties and biological interactions. The compound's structure can be represented as follows:

6 3 Fluorophenyl imidazo 2 1 b 1 3 thiazole 3 carboxylic acid\text{6 3 Fluorophenyl imidazo 2 1 b 1 3 thiazole 3 carboxylic acid}

Anticancer Activity

Numerous studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant anticancer activity. For instance:

  • Cell Line Studies : A series of derivatives were synthesized and evaluated against FLT3-dependent human acute myeloid leukemia (AML) cell lines. One notable compound exhibited an IC50 value of 0.002 µM against the MV4-11 cell line, indicating potent cytotoxicity .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases such as FLT3. The structure-activity relationship (SAR) analysis revealed that modifications on the imidazole and thiazole rings can enhance potency against various cancer types .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial properties. For example:

  • In Vitro Studies : Several derivatives were tested for their antibacterial and antifungal activities. Compounds demonstrated effectiveness against multiple strains of bacteria and fungi, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole-containing compounds has been documented in various studies:

  • Inflammation Models : In animal models of inflammation, certain derivatives exhibited a reduction in inflammatory markers and symptoms. This effect is likely due to the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies and Research Findings

The following table summarizes key findings from research studies on the biological activity of this compound and related compounds.

StudyFocusFindings
Anticancer ActivityPotent activity against AML with IC50 values as low as 0.002 µM
Mechanism of ActionInhibition of FLT3 kinase linked to anticancer effects
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsReduction in inflammatory markers in vivo

Q & A

Basic: What are the most efficient synthetic routes for 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid?

Answer:
A solvent-free Friedel-Crafts acylation method using Eaton’s reagent (P₂O₅·MeSO₃H) is highly efficient for synthesizing fused imidazo[2,1-b]thiazole derivatives. This protocol achieves yields of 90–96% under mild conditions, starting from readily available substrates. Key steps include:

  • Reaction monitoring via thin-layer chromatography (TLC) on silica gel with UV detection.
  • Purification using column chromatography or recrystallization.
  • Characterization via melting point analysis (electrothermal apparatus) and spectral methods (IR, NMR) .

Basic: How should researchers characterize the compound and its derivatives?

Answer:
Characterization involves a combination of analytical and spectral techniques:

  • TLC : Monitor reaction progress using silica gel plates with UV detection.
  • Melting Points : Determine via open capillary tubes on an electrothermal 9200 apparatus.
  • Spectroscopy : Confirm structure using IR (functional groups), ¹H/¹³C NMR (proton/carbon environments), and mass spectrometry (molecular ion peaks).
  • Elemental Analysis : Validate purity and stoichiometry .

Intermediate: What methodologies are used to evaluate antimicrobial and cytotoxic activities?

Answer:

  • Antimicrobial Screening :
    • Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution assays.
    • Compare results with standard drugs like ampicillin or fluconazole .
  • Cytotoxicity Testing :
    • Use the NCI’s 60-cell-line panel for primary screening at a single dose (10 µM).
    • For active compounds, perform dose-response assays (five concentrations, 10-fold dilutions) to calculate log(10)GI₅₀ values. For example, derivatives like 3c showed potent activity against prostate cancer (PC-3, log(10)GI₅₀ < -8.00) .

Advanced: How can molecular docking and DFT calculations optimize target identification?

Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina to model interactions between the compound and targets (e.g., acetylcholinesterase, bacterial enzymes).
    • Validate docking poses with binding energy scores and residue-specific interactions (e.g., hydrogen bonds, hydrophobic contacts) .
  • DFT Calculations :
    • Optimize geometries at the B3LYP/6-31G(d,p) level to predict electronic properties (HOMO-LUMO gaps) and reactivity.
    • Correlate computational data with experimental bioactivity to guide structural modifications .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:
Key SAR insights include:

  • Fluorophenyl Substitution : The 3-fluorophenyl group enhances metabolic stability and membrane permeability.
  • Carboxylic Acid Moiety : Critical for hydrogen bonding with enzymatic targets (e.g., pantothenate synthetase in Mycobacterium tuberculosis).
  • Heterocyclic Modifications : Introducing pyridinyl or benzofuran rings (e.g., 6-[2-(pyridinyloxy)] derivatives) improves antibacterial and anti-inflammatory activities .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell line passages).
  • Comparative Analysis : Cross-reference data from structurally similar compounds. For example, imidazo[2,1-b]thiazoles with 4-bromophenyl groups showed divergent cytotoxicity (e.g., PC-3 vs. other cell lines) , while 3-fluorophenyl analogs displayed consistent antimicrobial activity .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on logP and bioavailability) .

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